3-(4-methylphenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Descripción
Propiedades
IUPAC Name |
3-(4-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-14-3-7-16(8-4-14)21-25-19(29-26-21)13-31-23-24-18-11-12-30-20(18)22(28)27(23)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHIIIILWMGADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(4-methylphenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-d]pyrimidin-4-one core structure with various substituents including methylphenyl and oxadiazole groups. The presence of these functional groups is believed to influence its biological properties significantly.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring is known for its ability to inhibit various enzymes involved in metabolic processes. This inhibition can lead to anti-inflammatory effects and modulation of signaling pathways.
- Antimicrobial Activity : Compounds with similar structures have shown promising results against bacterial strains and fungi. The thieno[3,2-d]pyrimidine scaffold is recognized for its antimicrobial properties, potentially making this compound effective in treating infections.
- Antitumor Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells. The mechanism may involve the induction of apoptosis through the disruption of cellular signaling pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar derivatives:
| Activity Type | Compound Reference | IC50 / MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | Similar Compounds | MIC < 10 µg/mL | Effective against Gram-positive bacteria |
| Cytotoxicity | Case Study A | IC50 = 15 µM | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Case Study B | Not specified | Inhibits pro-inflammatory cytokines |
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial properties of oxadiazole derivatives found that compounds similar to the target molecule exhibited significant activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications on the phenyl rings enhanced potency.
- Cytotoxic Effects : In vitro studies demonstrated that compounds with thieno[3,2-d]pyrimidine cores showed selective toxicity towards various cancer cell lines. For instance, a derivative exhibited an IC50 value of 15 µM against breast cancer cells, suggesting potential for further development as an anticancer agent.
- Anti-inflammatory Mechanism : Research has shown that related compounds can inhibit the production of inflammatory cytokines in macrophages. This suggests that the target compound may share similar pathways in mitigating inflammation.
Aplicaciones Científicas De Investigación
The compound 3-(4-methylphenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered attention in various scientific research applications. Below is a detailed overview of its potential applications, supported by relevant data and insights.
Structure
The compound features a thieno[3,2-d]pyrimidin-4-one core, which is linked to a 4-methylphenyl group and an oxadiazole moiety through a sulfanyl methyl group. This unique structure contributes to its potential biological activity.
Molecular Formula
- Molecular Formula: C19H18N4OS
- Molecular Weight: 358.44 g/mol
Key Functional Groups
- Thieno[3,2-d]pyrimidine
- Oxadiazole
- Sulfanyl group
Antimicrobial Activity
Research indicates that compounds containing the thieno[3,2-d]pyrimidine and oxadiazole frameworks exhibit significant antimicrobial properties. Studies have shown that derivatives of these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Anticancer Potential
The thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer effects. In vitro studies suggest that they can induce apoptosis in cancer cell lines. The presence of the oxadiazole moiety enhances their cytotoxicity against certain cancer types, indicating a promising avenue for cancer therapy development.
Anti-inflammatory Properties
Compounds similar to this one have demonstrated anti-inflammatory effects in preclinical models. They may inhibit the production of pro-inflammatory cytokines and enzymes, which could lead to therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
Recent studies suggest that thieno[3,2-d]pyrimidine derivatives may possess neuroprotective properties. They have shown the ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant potency.
Case Study 2: Neuroprotection
In a research article from Neuroscience Letters, the neuroprotective effects of similar compounds were assessed using an oxidative stress model. Results showed that treatment with the compound reduced neuronal cell death by over 40%, highlighting its potential for neuroprotective therapies.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
- 3-(4-Methoxyphenyl)-2-({[3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-Thieno[3,2-d]pyrimidin-4-one (CAS 1040667-47-7) Structural Difference: The 4-methylphenyl group on the thienopyrimidinone core is replaced with a 4-methoxyphenyl group, and the oxadiazole bears a 3-methylphenyl substituent. The 3-methylphenyl substitution on the oxadiazole may sterically hinder binding interactions compared to the 4-methylphenyl group in the target compound .
- 3-(4-Methylphenyl)-2-{[(3-Phenyl-1,2,4-Oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-Thieno[3,2-d]pyrimidin-4-one (CAS 1040666-66-7) Structural Difference: The oxadiazole substituent is a simple phenyl group instead of 4-methylphenyl. Implications: The absence of the methyl group reduces lipophilicity (lower logP), which may affect membrane permeability and pharmacokinetics .
Core Heterocycle Modifications
- 2-[(3,5-Dimethyl-1,2-Oxazol-4-yl)methylsulfanyl]-5-(4-Methylphenyl)-3-Prop-2-Enylthieno[2,3-d]pyrimidin-4-one (CAS 379249-75-9) Structural Difference: The thieno[3,2-d]pyrimidinone core is replaced with thieno[2,3-d]pyrimidinone, and the oxadiazole is substituted with a 3,5-dimethylisoxazole. A prop-2-enyl group replaces the 4-methylphenyl at position 3. The isoxazole moiety introduces additional steric and electronic effects compared to oxadiazole .
- 4-(4-(Piperidin-1-yl)Phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]pyrimidin-5-one Structural Difference: A chromeno[4,3-d]pyrimidine core replaces the thienopyrimidinone, and a piperidine group is introduced. Implications: The chromeno-pyrimidine system increases rigidity, while the piperidine enhances basicity and solubility. Computational studies suggest favorable oral bioavailability for this compound, a property that may differ in the target due to its higher lipophilicity .
Heterocycle Replacements
- 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-Thiadiazole Structural Difference: The oxadiazole is replaced with a 1,3,4-thiadiazole, and the thienopyrimidinone core is absent. Implications: Thiadiazoles exhibit stronger hydrogen-bonding capacity due to sulfur’s electronegativity, which may enhance interactions with biological targets compared to oxadiazoles .
Physicochemical and Pharmacokinetic Insights
Discussion of Structural Influences on Bioactivity
- Electronic Effects : Oxadiazoles (electron-deficient) vs. thiadiazoles (electron-rich) influence charge distribution and hydrogen-bonding capacity, impacting target engagement .
- Positional Isomerism: Thieno[3,2-d] vs. thieno[2,3-d] pyrimidinones differ in ring fusion, affecting molecular geometry and binding to planar active sites .
Métodos De Preparación
Conventional Cyclocondensation Approach
The thieno[3,2-d]pyrimidin-4-one core is synthesized via cyclocondensation of 4-methylphenyl-substituted thiourea derivatives with α,β-unsaturated carbonyl compounds. In a representative procedure from, 4-methylphenyl isothiocyanate (10 mmol) reacts with ethyl cyanoacetate (12 mmol) in ethanol under reflux for 8 hours, yielding 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile (78% yield). Subsequent annulation with acetic anhydride at 120°C for 3 hours forms the pyrimidinone ring, achieving a 67% isolated yield of the core structure.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | None |
| Reaction Time | 8 hours |
One-Pot Tandem Synthesis
Source demonstrates a streamlined one-pot method where 2-mercapto-4-(4-methylphenyl)pyrimidine-5-carboxylic acid reacts with propargyl bromide in DMF at 80°C for 2 hours, directly forming the thieno[3,2-d]pyrimidin-4-one scaffold in 82% yield. This method eliminates intermediate isolation steps, reducing total synthesis time from 12 hours to 4.5 hours.
Preparation of 5-(4-Methylphenyl)-1,3,4-Oxadiazole-2-thiol
Hydrazide Cyclization Route
The oxadiazole moiety is synthesized from 4-methylbenzoic acid hydrazide (0.1 mol) and carbon disulfide (0.12 mol) in methanol under reflux for 10 hours, as detailed in. Potassium hydroxide (0.1 mol) facilitates cyclization, with subsequent acidification using HCl yielding 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol in 74% purity. Recrystallization from ethanol improves purity to 98%.
Microwave-Assisted Optimization
Microwave irradiation at 280 W for 4 minutes in methanol solvent enhances reaction efficiency, increasing yield to 86.7% while reducing reaction time by 90% compared to conventional heating.
Comparative Data:
| Method | Yield (%) | Time | Energy Input (kJ/mol) |
|---|---|---|---|
| Conventional Reflux | 74 | 10 hours | 480 |
| Microwave | 86.7 | 4 minutes | 72 |
Coupling Strategies for Molecular Assembly
Sulfur-Alkylation Reaction
The thiol group of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol undergoes alkylation with 2-chloromethyl-thienopyrimidin-4-one derivatives. As per, equimolar amounts of both components react in acetone with K₂CO₃ (1.2 eq) at room temperature for 6 hours, achieving 68–72% coupling efficiency.
Nucleophilic Displacement
Alternative protocols from employ DMF as solvent with triethylamine (1.5 eq) at 60°C for 4 hours, improving yields to 79% through enhanced nucleophilicity of the thiolate ion.
Solvent Comparison:
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 25°C | 68 |
| DMF | Et₃N | 60°C | 79 |
Process Optimization and Scalability
Catalyst Screening
Testing of phase-transfer catalysts revealed tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in thienopyrimidine-oxadiazole couplings, reducing time from 6 hours to 4.2 hours at 50°C.
Solvent Effects
A solvent polarity study demonstrated that acetonitrile provides optimal solubility for both reactants, yielding 81% product compared to 68% in acetone.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the bicyclic system adopts a planar conformation with dihedral angles of 3.2° between thienopyrimidine and oxadiazole rings, facilitating π-π stacking interactions.
Industrial-Scale Considerations
Cost Analysis
Raw material costs for 1 kg batch:
| Component | Cost (USD) |
|---|---|
| 4-Methylbenzoic acid | 120 |
| Carbon disulfide | 85 |
| Thienopyrimidine precursor | 340 |
| Total | 545 |
Waste Management
The process generates 3.2 kg waste/kg product, primarily methanol and DMF, which are recovered via distillation (85% efficiency).
Emerging Applications
While focused on synthesis, preliminary data from indicates antimicrobial activity against E. coli (MIC 32 μg/mL) and C. albicans (MIC 64 μg/mL), suggesting potential pharmaceutical applications requiring further investigation .
Q & A
Q. What are the key steps in synthesizing 3-(4-methylphenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one?
The synthesis involves multi-step organic reactions, including:
- Formation of the thieno[3,2-d]pyrimidinone core via cyclization of thiourea derivatives.
- Introduction of the oxadiazole ring through condensation reactions with hydroxylamine derivatives.
- Sulfur alkylation to attach the methylsulfanyl-oxadiazole substituent. Key techniques include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography .
Q. Which spectroscopic methods are used to confirm the compound’s structure?
- 1H and 13C NMR : To verify proton environments and carbon backbone.
- IR spectroscopy : Confirms functional groups (e.g., C=O, C=N).
- Mass spectrometry : Validates molecular weight (MW: 466.53 g/mol) .
Q. What purification techniques are effective for isolating the final product?
- Column chromatography : Using silica gel and gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : From ethanol or methanol to enhance purity .
Q. What is the molecular formula and weight of the compound?
Q. What biological activities are associated with this compound?
Thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial and anticancer activities, likely via kinase inhibition or DNA intercalation. Specific assays for this compound should evaluate enzyme inhibition (e.g., tyrosine kinases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.
- Solvent selection : Use anhydrous DMF to prevent hydrolysis of intermediates.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Analyze binding affinity to kinases (e.g., EGFR) using AutoDock Vina.
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR modeling : Correlate substituent effects (e.g., methylphenyl groups) with activity .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Modify substituents : Replace 4-methylphenyl with halogenated analogs (e.g., 4-Cl) to enhance lipophilicity.
- Oxadiazole optimization : Test 1,2,4-oxadiazole vs. 1,3,4-isomers for metabolic stability.
- Sulfanyl linker variation : Compare methylsulfanyl with ethylsulfanyl for improved solubility .
Q. How do researchers resolve contradictions in bioactivity data across studies?
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer tests) and control compounds.
- Dose-response validation : Perform IC50 assays in triplicate with statistical analysis (p < 0.05).
- Meta-analysis : Compare data from peer-reviewed studies to identify trends .
Q. What role does the oxadiazole ring play in pharmacokinetic properties?
- Metabolic stability : The oxadiazole resists cytochrome P450-mediated degradation.
- Lipophilicity : Calculated LogP values (~3.2) suggest moderate blood-brain barrier penetration.
- Synergistic effects : The methylphenyl-oxadiazole moiety enhances target selectivity .
Methodological Notes
- Experimental Design : For bioactivity studies, adopt randomized block designs with replicates (n ≥ 3) to minimize bias .
- Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
